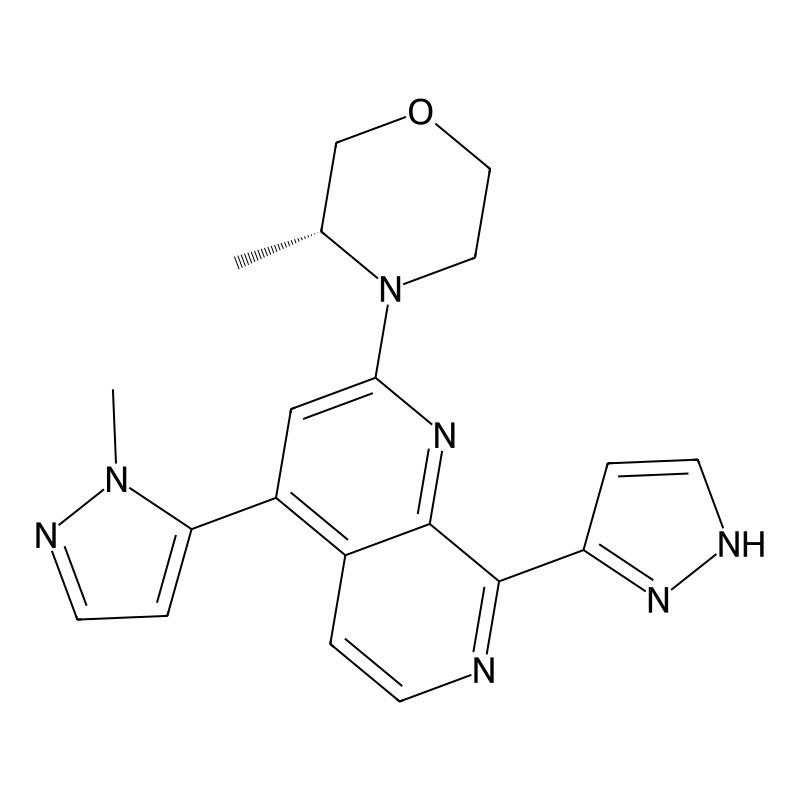

Elimusertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanism and Quantitative Profiling

Elimusertib (BAY-1895344) exerts its anti-tumor effects by specifically targeting a key regulator in the DNA damage response (DDR) pathway.

- Core Mechanism: ATR kinase is a central regulator activated by replication stress and single-stranded DNA (ssDNA) breaks [1]. By inhibiting ATR, this compound disrupts the ATR-Chk1 signaling axis, disabling critical cell cycle checkpoints. This prevents cancer cells from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately, replication catastrophe and apoptotic cell death [2] [3].

- Synthetic Lethality: This mechanism is particularly effective in cancer cells with underlying deficiencies in other DDR pathways (e.g., TP53 or ATM loss) or high levels of replication stress, creating a synthetic lethal interaction [3] [1].

The table below summarizes key quantitative data on this compound's activity:

| Parameter | Details |

|---|---|

| ATR inhibition (IC₅₀) | 7 nM (cell-free assay) [4] |

| Cellular anti-proliferation (IC₅₀) | Median of 78 nM across a broad panel of human tumor cell lines [4] |

| Key Cellular Effects | S-phase progression delay [2], increased ssDNA [2], caspase-dependent apoptosis (caspase-3, -7) [2] [3], G0/G1 phase accumulation [3] |

| Key In Vivo Efficacy | Strong monotherapy efficacy in xenograft and patient-derived xenograft (PDX) models, including breast cancer [2], triple-negative breast cancer (TNBC) [3], and pediatric solid tumors [5]. |

Experimental Evidence and Protocols

The anti-cancer activity of this compound and its underlying mechanism have been validated through a suite of standard in vitro and in vivo assays.

| Experiment Type | Protocol Description | Key Findings from this compound Studies |

|---|

| In Vitro Cytotoxicity | WST-1/MTT assay: Cells treated with this compound (1-10 nM) for 24-96 hours. Viability measured via dye absorbance [3]. Colony Formation Assay: Cells treated with this compound (at IC₅₀) for 48 hours, then cultured in drug-free media for 7-10 days. Colonies are fixed and stained [5]. | Dose- and time-dependent decrease in cell viability [3]. Significant reduction in long-term clonogenic survival [2] [5]. | | Apoptosis Analysis | Annexin V Staining: Distinguishes early/late apoptotic and dead cells [3]. Western Blot: Analysis of apoptosis markers like cleaved PARP, caspase-3, and caspase-9 [3]. | Significant increase in Annexin V-positive cells and cleavage of PARP and caspases [2] [3]. | | Cell Cycle Analysis | Flow Cytometry: Cells stained with propidium iodide to determine DNA content and identify cell cycle phase distribution [3]. | Increase in sub-G1 population (cell death), G0/G1 accumulation, and delayed S-phase progression [2] [3]. | | DNA Damage Assessment | Comet Assay (Alkaline/Neutral): Measures single and double-stranded DNA breaks at the single-cell level [2]. Western Blot: Detection of DNA damage markers like γH2AX and p-Chk1 [3]. | Increased levels of ssDNA and DNA damage; suppression of p-Chk1, indicating ATR pathway inhibition [2] [3]. | | In Vivo Efficacy | Xenograft/PDX Models: Immunodeficient mice implanted with human tumor cells or patient-derived tissue treated with this compound (e.g., 50 mg/kg via oral gavage) [5] [4]. | Strong antitumor activity and tumor growth inhibition in breast cancer and pediatric solid tumor models [2] [5]. |

ATR Signaling Pathway and this compound's Action

The following diagram illustrates the DNA damage response pathway and how this compound disrupts it to induce cancer cell death.

This diagram shows that by inhibiting ATR, this compound blocks the downstream survival signals, forcing over-stressed cancer cells into replication catastrophe and apoptosis [2] [1].

Therapeutic Implications and Potential Biomarkers

This compound represents a promising targeted strategy, particularly for aggressive cancers that lack effective treatment options.

- Targeted Cancers: Preclinical data shows significant efficacy in triple-negative breast cancer (TNBC), especially with TP53 mutations and dysfunctional G1/S checkpoints [3]. It also demonstrates strong activity in pediatric solid tumors, including alveolar rhabdomyosarcoma and neuroblastoma [5].

- Predictive Biomarkers: Sensitivity to this compound is associated with high replication stress and specific genomic features [5] [1]. Potential biomarkers include ATM loss, TP53 mutations, MYC overexpression, and the presence of fusion oncoproteins (e.g., in sarcomas) [5] [1].

- Clinical Translation: this compound is currently in active clinical trials (e.g., NCT05071209) for recurrent or refractory solid tumors, including sarcomas and lymphomas [4].

The preclinical data robustly supports this compound as a potent ATR inhibitor. Its future clinical success will depend on the continued identification and validation of biomarkers to select patients most likely to benefit from this targeted therapy.

References

- 1. A medicinal chemistry perspective on ATR: Current status ... [sciencedirect.com]

- 2. This compound, a Novel ATR Inhibitor, Induces Anti-Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 3. The suppression of ATR/Chk1 pathway by this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (BAY-1895344) | ATM/ATR inhibitor | Mechanism [selleckchem.com]

- 5. This compound has Antitumor Activity in Preclinical Patient ... [pmc.ncbi.nlm.nih.gov]

ATR kinase DNA damage response pathway

ATR Kinase Signaling Pathway

The Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly during DNA replication. It is essential for cell viability and functions as a central signal transducer that coordinates DNA replication origin firing, replication fork stability, cell cycle checkpoints, and DNA repair to maintain genome integrity [1] [2].

The following diagram illustrates the core canonical pathway of ATR activation in response to replication stress, based on the current model described in the scientific literature [1].

ATR canonical activation pathway triggered by replication stress.

Core Mechanism of ATR Activation

The canonical activation of ATR is initiated by the stalling of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA). The core steps are [1]:

- ssDNA Coating: Replication protein A (RPA) rapidly coats the exposed ssDNA.

- ATR-ATRIP Recruitment: The ATR-ATRIP (ATR Interacting Protein) complex is recruited to sites of damage via direct interaction between ATRIP and RPA.

- Checkpoint Clamp Loading: The RAD9-HUS1-RAD1 (9-1-1) checkpoint clamp is independently loaded onto DNA.

- Activator Recruitment: TOPBP1 (Topoisomerase II Binding Protein 1) is recruited by the 9-1-1 clamp.

- Kinase Activation: TOPBP1 directly interacts with ATR-ATRIP, leading to full activation of ATR's kinase function.

- Signaling Propagation: Activated ATR phosphorylates numerous downstream substrates (e.g., CHK1) on Serine/Threonine-Glutamine (S/TQ) motifs, orchestrating the cellular response.

ATR in Cancer Biology and Therapeutics

Dysregulation of the ATR pathway is implicated in cancer, and ATR inhibition is a promising therapeutic strategy. The table below summarizes key aspects of ATR biology and the properties of select ATR inhibitors (ATRis).

| Aspect | Description / Value | Significance / Implication |

|---|---|---|

| Cellular Essentiality | Essential gene [1] | Non-viable homozygous loss; fundamental for replication. |

| Cancer Association | Haploinsufficient tumor suppressor; mutated in Seckel Syndrome [1] | Protects against cancer; patient mutations cause growth defects. |

| Therapeutic Rationale | Oncogene-induced replication stress [1] | Cancer cells rely on ATR for survival, creating a therapeutic window. |

| ATR Inhibitors | AZD6738 (Ceralasertib), Berzosertib (VX-970, M6620) [3] | Small molecule inhibitors in clinical development. |

| Efficacy (in vitro) | Significant anti-glioma activity [3] | Cytotoxic effect in human and murine glioma cell lines. |

| Biomarker (in vitro) | Induction of p53 signaling upon ATRi [3] | Response is shaped by cellular p53 status. |

| Clinical Challenge | Bone marrow suppression [3] | Dose-limiting toxicity with continuous ATRi dosing. |

Experimental Analysis of ATR Inhibition

To evaluate the effects of ATR inhibition (ATRi) in experimental models, researchers employ a combination of functional, molecular, and phenotypic assays. The following workflow outlines a typical multi-faceted approach for profiling ATRi response, as used in recent studies [3].

Multi-modal experimental workflow for profiling ATR inhibitor response.

Detailed Methodologies for Key Experiments [3]:

Acute Cytotoxicity & Viability Assays

- Purpose: To determine the baseline anti-cancer efficacy of ATRi.

- Protocol: Treat glioma cell lines (e.g., LN229, LNZ308) or patient-derived primary cultures with ATRi (e.g., AZD6738, Berzosertib) across a range of concentrations. Cell viability is typically measured after 72-96 hours using assays like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

- Purpose: To characterize the phenotypic consequences of ATRi, such as cell cycle arrest and induction of programmed cell death.

- Protocol:

- Cell Cycle: Fix treated cells with ethanol, treat with RNase A, and stain DNA with propidium iodide (PI). Analyze DNA content via flow cytometry to determine the distribution of cells in G1, S, and G2/M phases. ATRi often causes accumulation in S-phase and G2/M.

- Apoptosis: Stain live cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and a viability dye like PI. The population of Annexin V-positive/PI-negative cells indicates early apoptosis.

Transcriptomic and Proteomic Profiling

- Purpose: To identify ATRi-induced global changes in gene expression and signaling pathways.

- Protocol:

- RNA-seq: Extract total RNA from ATRi-treated and control cells. Prepare sequencing libraries and perform deep sequencing on a platform like Illumina. Bioinformatic analysis (e.g., DESeq2) identifies differentially expressed genes, followed by pathway enrichment analysis (e.g., KEGG).

- DigiWest Protein Profiling: A high-throughput, multiplexed western blot technique. Cell lysates are separated by gel electrophoresis, and proteins are transferred to a membrane and cleaved into 96 fractions based on molecular weight. Each fraction is then coupled to distinct spectral beads and analyzed via flow cytometry using a large panel of antibodies. This allows quantification of hundreds of proteins and phosphoproteins (e.g., pChk1, pH2A.X, p53) simultaneously.

Genome-wide CRISPR/Cas9 Functional Genomic Screens

- Purpose: To discover genes whose loss or activation enhances (synthetic lethal) or reduces (resistance) the effect of ATRi.

- Protocol: Transduce a population of glioma cells (e.g., LN229) with a genome-wide library of lentiviral sgRNAs (e.g., Brunello for knockout, Calabrese for activation). Treat the pooled population with ATRi or vehicle control for several cell doublings. Isolate genomic DNA and amplify the integrated sgRNA sequences for next-generation sequencing. Compare sgRNA abundance between treatment and control groups to identify genes that are significantly enriched or depleted, indicating their role as modifiers of ATRi response.

Key Insights for Researchers

- Targeting Replication Stress: The primary therapeutic window for ATR inhibitors lies in cancers with high levels of oncogene-induced replication stress, which makes them uniquely dependent on the ATR pathway for survival [1].

- Combination Therapies are Key: ATRi monotherapy faces challenges like bone marrow toxicity. Functional genomic screens are a powerful approach to discover rational combination therapies that enhance efficacy and overcome resistance [3].

- p53 Status Matters: The cellular response to ATRi is significantly shaped by the p53 status of the tumor cells, influencing cell fate decisions like cell cycle arrest and apoptosis. This should be considered as a stratification biomarker [3].

References

Comprehensive Preclinical Profile of Elimusertib (BAY 1895344): Efficacy, Protocols, and Mechanisms

Introduction to Elimusertib and Its Molecular Mechanism

This compound (also known as BAY 1895344) is a potent and selective small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). ATR is primarily activated in response to replication stress, a common feature of cancer cells characterized by delays or errors in DNA replication. Cancer cells, particularly those with oncogene activation or DNA repair deficiencies, often exhibit elevated levels of replication stress, making them vulnerable to ATR inhibition. By disrupting the DDR, this compound prevents cancer cells from repairing damaged DNA, leading to replication catastrophe and apoptotic cell death [1] [2].

The profound anti-tumor efficacy of this compound has been demonstrated across diverse preclinical models, including pediatric solid tumors, adult cancers, and patient-derived xenograft (PDX) models. Its ability to synergize with various DNA-damaging agents positions it as a promising candidate for combination therapies. This whitepaper provides a comprehensive technical overview of this compound's preclinical efficacy, detailed experimental methodologies, molecular mechanisms of action, and potential biomarkers to guide future research and clinical development [1] [3] [2].

Preclinical Efficacy Data Summary

Efficacy in Pediatric Solid Tumor Models

This compound has demonstrated remarkable monoactivity in a comprehensive panel of pediatric solid tumor models. A pivotal study evaluated its efficacy across 38 cell lines and 32 patient-derived xenograft (PDX) models representing common pediatric malignancies, including alveolar rhabdomyosarcoma, neuroblastoma, and Ewing sarcoma. The drug was tested using a regimen mirroring those employed in clinical trials (3 days on/4 days off or 3 days on/11 days off) [1].

Table 1: this compound Monotherapy Efficacy in Pediatric Solid Tumor PDX Models

| Tumor Type | Model Count | Response Rate | Comparative Efficacy vs. Standard Chemotherapy |

|---|---|---|---|

| Alveolar Rhabdomyosarcoma | Multiple PDX models | Pronounced objective responses | Stronger antitumor effects than some standard-of-care regimens |

| Neuroblastoma | Multiple PDX models | Significant activity | Not directly compared in all models |

| Overall Pediatric Solid Tumors | 32 PDX models | Pronounced objective responses | Varied by tumor type and molecular features |

Strikingly, this compound monotherapy exhibited superior antitumor effects compared to certain standard-of-care chemotherapies in some models, particularly in alveolar rhabdomyosarcoma PDX models. This suggests that ATR inhibition could represent a promising therapeutic strategy for pediatric malignancies characterized by high replication stress and specific molecular alterations [1].

Efficacy in Adult Cancer Models

In adult cancer models, this compound has shown significant anti-proliferative activity both as a single agent and in combination with other therapeutics. Research across various cancer types, including breast cancer, lymphomas, and other solid tumors, has elucidated its potential clinical applicability [2].

Table 2: this compound Efficacy in Adult Cancer Models

| Cancer Type | Model System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-453 and MDA-MB-231 cell lines; xenograft and PDX models | Delayed S-phase progression, induced caspase-7-dependent apoptosis | Replication catastrophe from increased single-stranded DNA damage |

| Lymphoma | Various lymphoma models | Synergistic activity with PI3K inhibitor copanlisib | Combined disruption of survival and DNA damage repair pathways |

| Advanced Solid Tumors | Phase I clinical trial combination with cisplatin | Modest activity (1 PR, 5 SD among 10 evaluable patients) but significant hematologic toxicity | ATR inhibition preventing repair of cisplatin-induced DNA damage |

In breast cancer models, this compound treatment resulted in dose-dependent growth inhibition and significantly reduced colony formation capacity. The drug specifically delayed S-phase progression, leading to accumulation of single-stranded DNA (ssDNA) and subsequent replication catastrophe in sensitive cells. This effect was particularly pronounced in cancer cells with high basal levels of replication stress, highlighting a potential biomarker for patient selection [2].

Detailed Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Cell viability assessment using CellTiter-Glo luminescent assay represents a fundamental protocol for evaluating this compound's anti-proliferative effects. The standardized methodology involves:

- Cell seeding: Plate 1,000 cells per well in white, flat-bottom 96-well plates with appropriate culture medium and allow attachment for 24 hours [1].

- Drug treatment: Prepare this compound in DMSO and add to culture medium at varying concentrations after the initial attachment period. Include DMSO-only controls for normalization [1].

- Incubation period: Maintain cells with this compound treatment for 72 hours under standard culture conditions (37°C, 5% CO₂) [1].

- Viability measurement: Add CellTiter-Glo luminescent reagent according to manufacturer's protocol and measure luminescence signal using a Glowmax-Multi Detection System or comparable platform. The luminescent signal is proportional to the amount of ATP present, indicating metabolically active cells [1].

- Data analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. Normalize all values to DMSO-treated control cells [1].

For colony formation assays, which assess long-term proliferative capacity after transient drug exposure:

- Plate preparation: Coat transparent 24-well plates with 0.1% poly-D-lysine for 30 minutes, wash twice with PBS, and UV-sterilize [1].

- Cell seeding: Plate 1,000-2,000 single cells per well based on individual cell growth rates and allow attachment for 24 hours [1].

- Drug treatment: Treat cells with this compound at their predetermined IC₅₀ values or DMSO control for 48 hours [1].

- Recovery phase: Remove drug-containing media, wash twice with fresh culture medium, and maintain in drug-free media for 7-10 days to allow colony formation [1].

- Staining and quantification: Fix colonies with 1% PFA and stain with crystal violet. Count colonies manually or using automated imaging systems, with experiments performed in triplicate for statistical analysis [1].

In Vivo PDX Model Studies

Patient-derived xenograft models provide a clinically relevant platform for evaluating this compound efficacy. The standard protocol involves:

- Model establishment: Implant tumor fragments from pediatric or adult patients into immunodeficient mice (typically NSG mice) and passage until stable growth is achieved [1].

- Treatment initiation: When tumors reach approximately 150-200 mm³, randomize animals into treatment and control groups (typically n=5-8 per group based on power calculations) [1].

- Dosing regimen: Administer this compound orally using clinical trial-inspired schedules (e.g., 3 days on/4 days off or 3 days on/11 days off) at predetermined efficacious doses (e.g., 20-40 mg/kg twice daily) [1].

- Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: (length × width²)/2 [1].

- Endpoint determination: Monitor until control group tumors reach endpoint volume (typically 1000-1500 mm³) or excessive body weight loss occurs. Euthanize animals according to IACUC guidelines [1].

- Response criteria: Classify objective responses using standardized criteria (e.g., complete response, partial response, stable disease, progressive disease) based on tumor volume changes relative to baseline [1].

Molecular Mechanism Elucidation Assays

Cell cycle analysis via flow cytometry provides insights into this compound's mechanism of action:

- Drug treatment: Exponentially growing cells to this compound at their IC₅₀ values for 24-72 hours [2].

- Cell harvesting: Trypsinize, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours [2].

- DNA staining: Resuspend fixed cells in PBS containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) [2].

- Flow cytometry: Analyze DNA content using a flow cytometer with appropriate excitation and emission filters for propidium iodide [2].

- Data interpretation: Determine percentage of cells in sub-G₁ (apoptotic), G₁, S, and G₂/M phases using cell cycle modeling software [2].

For replication stress assessment, BrdU incorporation assays coupled with DNA fiber analysis or ssDNA detection:

- Pulse-labeling: Incubate cells with BrdU (10 μM) for 30 minutes to label replicating DNA [2].

- DNA extraction: Lyse cells and spread DNA fibers on glass slides [2].

- Immunostaining: Detect BrdU-labeled tracts with anti-BrdU antibodies [2].

- Microscopy and analysis: Measure replication tract lengths using fluorescence microscopy to assess replication dynamics [2].

DNA damage evaluation through comet assays:

- Sample preparation: Embed drug-treated cells in low-melting-point agarose on microscope slides [2].

- Lysis and electrophoresis: Lyse cells in high-salt buffer with detergents, then subject to electrophoresis under alkaline (for ssDNA breaks) or neutral (for dsDNA breaks) conditions [2].

- Staining and scoring: Stain with DNA-binding dye (e.g., SYBR Gold) and analyze tail moment using automated comet assay software [2].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in DNA Damage Response

The following diagram illustrates the molecular mechanism of this compound in targeting the ATR-mediated DNA damage response pathway:

This compound inhibits ATR-CHK1 signaling, preventing DNA repair and inducing apoptosis.

Experimental Workflow for Preclinical Evaluation

The comprehensive workflow for evaluating this compound's preclinical efficacy integrates multiple experimental approaches:

Comprehensive workflow for evaluating this compound's preclinical efficacy.

Potential Biomarkers for Patient Stratification

Research has identified several potential biomarkers that may predict sensitivity to this compound, enabling better patient stratification in clinical trials:

- ATM loss: Tumors with deficient ATM signaling demonstrate increased reliance on ATR for DNA damage response, creating a synthetic lethal interaction [1] [3].

- TP53 mutations: p53-deficient cells have impaired G₁/S checkpoint control, increasing dependence on ATR-mediated S and G₂/M checkpoints [1].

- Oncogene amplifications: MYC overexpression and other oncogene activations induce replication stress, sensitizing cells to ATR inhibition [1].

- Fusion oncoproteins: Specific chromosomal translocations generating fusion proteins (e.g., EWS-FLI1 in Ewing sarcoma, PAX3-FOXO1 in alveolar rhabdomyosarcoma) increase replication stress and ATR dependency [1].

- CDC25A overexpression: This cell cycle phosphatase promotes S-phase progression and replication stress, potentially enhancing this compound sensitivity [1].

- PGBD5 expression: This DNA transposase generates DNA double-strand breaks, increasing reliance on ATR-mediated repair [1].

- High replication stress signatures: Transcriptomic or functional markers indicating elevated basal replication stress may identify sensitive tumors regardless of specific genetic alterations [2].

These biomarkers are currently being evaluated in clinical trial designs (NCT04095273, NCT03188965, NCT03682289, among others) to optimize patient selection for ATR inhibitor therapy [1].

Conclusion and Research Implications

This compound demonstrates compelling preclinical efficacy across diverse pediatric and adult tumor models, particularly in cancers characterized by high replication stress and specific molecular vulnerabilities. The robust activity observed as monotherapy in pediatric solid tumor PDX models, sometimes exceeding standard-of-care chemotherapy, highlights its potential as a novel therapeutic approach for aggressive childhood cancers [1].

The well-defined experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating ATR inhibitors in preclinical models, facilitating direct comparison across studies. The molecular mechanisms involving S-phase disruption, replication catastrophe, and apoptotic induction establish a solid scientific foundation for clinical translation [1] [2].

References

Elimusertib Potency and Selectivity Profile

| Parameter | Value | Experimental Context |

|---|---|---|

| ATR Enzyme (IC₅₀) | 7 nM [1] [2] [3] | Time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay [1]. |

| Cellular ATR (IC₅₀) | 36 nM [1] | Inhibition of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [1]. |

| Anti-proliferative (IC₅₀) | Median: 78 nM [1] | 72-96 hour exposure in a panel of 38 human cancer cell lines (CellTiter-Glo or crystal violet assay) [1]. |

| Selectivity (IC₅₀) | ATM: 1,420 nM [1] DNA-PK: 332 nM [1] mTOR: 427 nM (Selectivity Ratio: 61) [1] | Kinase selectivity assessed against a broad panel of 468 kinases [1]. |

Experimental Protocols for Key Assays

The experimental data for Elimusertib were generated using the following standardized methodologies.

Enzyme Binding Assay (ATR Affinity)

- Objective: Determine the binding affinity of this compound to the ATR kinase.

- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay was used.

- Procedure: The assay measured the ability of this compound to displace a fluorescent, ATP-competitive ATR tracer. The emission ratio at 570 nm and 545 nm was used to evaluate binding affinity. Specific activity was confirmed using an in-house kinase panel and a commercial KINOMEscan assay panel [1].

Cellular Mechanistic Assay (Target Engagement)

- Objective: Confirm that this compound inhibits ATR function in a cellular context.

- Method: Measurement of phospho-Ser139 histone H2AX (γH2AX) levels.

- Cell Line: HT-29 colorectal cancer cells.

- Procedure: Cells were treated with hydroxyurea to induce replication stress and subsequent ATR-dependent H2AX phosphorylation. The IC50 value was calculated based on the reduction of γH2AX levels upon treatment with this compound [1].

Anti-proliferative Cell Viability Assay

- Objective: Evaluate the effect of this compound on cancer cell growth.

- Method: CellTiter-Glo Luminescent Cell Viability Assay or crystal violet staining.

- Procedure:

- Plate cells in 96-well plates.

- After 24 hours, expose cells to a dose range of this compound for 72 to 96 hours.

- Add CellTiter-Glo reagent, which measures ATP content as a proxy for metabolically active cells.

- Measure luminescent signal. Alternatively, fixed and crystal violet-stained cells can be quantified [1] [4].

- Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Studies

- Objective: Assess the antitumor activity and tolerability of this compound in vivo.

- Model: Typically patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice [1] [5] [4].

- Dosing Regimen: A common schedule is 50 mg/kg, administered orally, twice daily (b.i.d.), on a 3 days on/4 days off (3on/4off) schedule [1].

- Endpoint Measurement: Tumor volume is calculated and tracked over time. Efficacy is evaluated by the change in tumor volume from baseline, time for tumor volume to double (EFS-2), and objective response rates (Partial Response, Stable Disease) [5].

Monotherapy and Combination Efficacy

This compound has shown promising efficacy in diverse preclinical settings, which supports its ongoing clinical investigation.

- Monotherapy Activity: As a single agent, this compound can cause complete tumor remission in some models, such as mantle cell lymphoma. It also shows potent activity in xenograft models of ovarian and colorectal cancer, particularly in models with deficiencies in the DNA damage response (e.g., ATM loss) [1] [5].

- Rationale for Combination: ATR inhibition is synthetically lethal with certain DDR deficiencies. Furthermore, by blocking a major DNA repair pathway, this compound can prevent cancer cells from recovering from damage induced by other therapies [6].

- Synergistic Combinations: Preclinical studies demonstrate strong synergistic antitumor activity when this compound is combined with:

The diagram below illustrates the core mechanism of action of this compound and the rationale for its synergistic combinations.

Key Considerations for Researchers

- Predictive Biomarkers: Sensitivity to this compound is enhanced in contexts of high replication stress. Preclinical evidence points to potential biomarkers, including ATM loss/deficiency, TP53 mutations, and specific oncogene amplifications (e.g., MYCN) or fusion oncoproteins [5] [4].

- Overcoming Resistance: A key finding is that ATR inhibition can re-sensitize tumors to PARP inhibitors in models that have developed resistance to PARP inhibitors alone, highlighting a promising clinical strategy [5] [6].

References

- 1. | BAY-1895344 | ATR inhibitor | CAS 1876467-74-1 | Buy... This compound [invivochem.com]

- 2. | ATM/ATR | TargetMol this compound [targetmol.com]

- 3. (BAY-1895344) ( this compound ) this compound [abmole.com]

- 4. This compound has Antitumor Activity in Preclinical Patient ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of ATR Kinase Inhibitor this compound Monotherapy ... [pmc.ncbi.nlm.nih.gov]

- 6. resistant ovarian cancer cells mediated via ATR and ATM ... [nature.com]

Comprehensive Technical Guide: Elimusertib (BAY 1895344) Pharmacokinetics and Pharmacodynamics

Compound Overview and Mechanism of Action

Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and facilitating DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress or DDR deficiencies such as ATM loss.

The following diagram illustrates the core DNA damage response pathway and this compound's mechanism of action.

Figure 1: this compound mechanism of action in the DNA damage response pathway.

Analytical Methods for Quantitation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for supporting pharmacokinetic studies of this compound. The following method has been developed and validated according to FDA Bioanalytical Method Validation Guidance [1].

Key Methodology Details

- Sample Preparation: A 50 μL volume of plasma (EDTA or heparinized) is subjected to protein precipitation using acetonitrile. A stable isotopic internal standard, [13C,2H3]-elimusertib, is used for accurate quantitation [1].

- Chromatography:

- Column: Phenomenex Synergi Polar-RP 80Å (4 μm, 50 x 2.0 mm)

- Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)

- Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min during the gradient

- Run Time: 7 minutes

- Injection Volume: 2 μL

- Retention Time: 2.17 minutes [1]

- Mass Spectrometric Detection:

- Instrument: SCIEX 4000 triple-stage mass spectrometer

- Ionization: Electrospray ionization (ESI) in positive ion mode

- MRM Transitions:

- This compound: 376.3 → 318.2 (quantitative) and 376.3 → 277.3 (qualitative)

- Internal Standard ([13C,2H3]-elimusertib): 380.3 → 322.2 [1]

Assay Validation Parameters

The method has been rigorously validated, demonstrating the following performance characteristics [1]:

- Linearity Range: 30 to 5,000 ng/mL

- Accuracy: 93.5% to 108.2%

- Precision: <6.3 %CV

The experimental workflow for the quantitative analysis of this compound is summarized below.

Figure 2: LC-MS/MS workflow for this compound quantitation in plasma.

Pharmacokinetic Properties

Core Pharmacokinetic Parameters

Data from preclinical and clinical studies have characterized the fundamental PK properties of this compound. A significant finding is its limited distribution into the central nervous system (CNS), which has important therapeutic implications for brain tumors [2].

Table 1: Core Pharmacokinetic Properties of this compound

| Parameter | Value / Finding | Context / Notes | Source |

|---|---|---|---|

| Administration | Oral | Formulated in 60% PEG 400, 30% water, 10% ethanol (preclinical). | [3] |

| Plasma Protein Binding | High (Fu,plasma ~0.5%) | Highly bound to human plasma proteins. | [2] |

| Brain Penetration | Limited | Total brain-to-plasma ratio (Kp) ~0.14 in mice; unbound Kp,uu ~0.03. | [2] |

| CNS Efflux | P-gp and Bcrp substrate | Efflux at BBB limits CNS distribution; Kp increases ~3-fold in P-gp/Bcrp KO mice. | [2] |

| Tissue Binding | High in brain | Unbound fraction in brain (Fu,brain) ~0.07%. | [2] |

Distribution and Transport

The distribution of this compound is significantly influenced by efflux transporters and tissue binding.

- Blood-Brain Barrier (BBB) Penetration: this compound has demonstrated limited distribution across an intact blood-brain barrier. In vivo studies in mice showed a total brain-to-plasma ratio (Kp) of approximately 0.14, which further reduced to an unbound partition coefficient (Kp,uu) of about 0.03 when correcting for extensive tissue binding. This indicates that only about 3% of the unbound drug in plasma penetrates into the brain interstitial fluid [2].

- Role of Efflux Transporters: this compound is a confirmed substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in genetically modified mice lacking these transporters showed an approximately 3-fold increase in the brain-to-plasma ratio, confirming that active efflux at the BBB is a major limiting factor for its CNS distribution [2].

- Plasma and Tissue Binding: The drug is highly bound in plasma, with an unbound fraction (fu,plasma) of approximately 0.5%. Binding in brain tissue is even more extensive, with an unbound fraction in brain (fu,brain) of about 0.07% [2].

Pharmacodynamic Properties & Efficacy

Biomarker Engagement and Antitumor Activity

This compound demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical models.

- Target Engagement Biomarker: A key PD biomarker for ATR inhibition is the suppression of phosphorylated CHK1 at serine 345 (pCHK1 Ser345). This compound effectively inhibits ATR-mediated CHK1 phosphorylation induced by DNA-damaging agents like temozolomide, hydroxyurea, and radiation in glioma cell lines and patient-derived models at nanomolar concentrations (e.g., 30 nM) [2].

- Monotherapy Antitumor Activity: this compound has shown pronounced antitumor activity as a single agent in patient-derived xenograft (PDX) models, particularly in tumors with DNA damage response deficiencies.

- In a panel of 21 PDX models enriched for DDR alterations, monotherapy induced partial responses (PR) in 4 models and stable disease (SD) in 4 others. Treatment significantly prolonged event-free survival (EFS-2, time for tumor volume to double) in 11 of the 21 models [3].

- In a large-scale pediatric solid tumor PDX study (32 models), this compound monotherapy showed stronger antitumor effects than some standard-of-care chemotherapies, with striking activity in alveolar rhabdomyosarcoma [4].

- Rational Combinations: Synergistic or enhanced antitumor effects have been observed in combination with other agents.

- PARP Inhibitors: The combination of this compound with the PARP inhibitor niraparib enhanced antitumor activity compared with single agents, including in models with intrinsic or acquired PARP inhibitor resistance [3].

- PI3K Inhibitors: Combination with the PI3K inhibitor copanlisib enhanced EFS-2 compared with monotherapy in a subset of PDX models, potentially related to observed upregulation of PI3K/mTOR signaling in some models following ATR inhibition [3].

- Chemotherapy Combinations: Preclinically, this compound synergizes with DNA-damaging chemotherapies like cisplatin [5]. However, clinical translation of the cisplatin combination proved challenging due to significant hematological toxicity, requiring substantial dose reduction [5].

Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates

| PD / Efficacy Measure | Observation | Implication / Context | Source |

|---|---|---|---|

| pCHK1 (Ser345) Suppression | Robust inhibition at nM concentrations (e.g., 30 nM) in vitro. | Confirms on-target engagement of ATR kinase. | [2] |

| Monotherapy Response (PDX) | PR in 4/21, SD in 4/21 models; prolonged EFS-2 in 11/21 models. | Single-agent activity in DDR-deficient tumors. | [3] |

| Activity in Pediatric PDX | Strong objective response rates; superior to some standard chemotherapies. | Potential for meaningful clinical application in pediatric solid tumors. | [4] |

| PI3K/mTOR Signaling | Increased in 2 of 4 PDX models post-treatment. | Potential resistance mechanism; rationalizes PI3K inhibitor combination. | [3] |

| Synergy with PARP Inhibitors | Enhanced activity in PARP-resistant models. | Provides a strategy to overcome PARP inhibitor resistance. | [3] |

Clinical Translation and Tolerability

Clinical trials have investigated various dosing schedules for this compound to balance efficacy and tolerability, particularly in combination regimens.

- Dosing Schedules: Early clinical trials evaluated a schedule of 40 mg twice daily for 3 days on, 4 days off per week. An alternate schedule of 3 days on, 11 days off was found to be better tolerated in some patient populations [5].

- Combination Tolerability: Combining this compound with other cytotoxic agents has proven challenging. A phase Ib trial combining this compound with cisplatin in patients with advanced solid tumors encountered significant hematologic dose-limiting toxicities (DLTs), including febrile neutropenia, neutropenia, and thrombocytopenia. This necessitated significant dose de-escalation to a much lower and less frequent dosing regimen (this compound 20 mg once on day 2 with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle) [5].

- Clinical Efficacy Signals: While objective response rates in early clinical trials have generally been modest, signals of activity have been observed. For instance, in the cisplatin combination trial, one patient with clear-cell ovarian cancer achieved a partial response, and 50% of evaluable patients had stable disease [5].

Conclusion and Research Implications

This compound is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its high plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling single-agent efficacy in preclinical models with DDR deficiencies, such as those with ATM loss, and shows synergistic potential in rational combinations, notably with PARP inhibitors.

Future research should focus on:

- Refining Patient Selection Biomarkers: Beyond ATM loss, identifying robust genomic or functional biomarkers to predict sensitivity is crucial.

- Optimizing Combination Strategies: Developing better-tolerated dosing schedules and novel combinations that maximize synergy while minimizing overlapping toxicities, particularly hematologic adverse events.

- Addressing CNS Delivery: Overcoming the limited brain penetration, perhaps through the use of efflux transporter inhibitors or novel drug delivery technologies, could unlock its potential for treating CNS malignancies.

References

- 1. Quantitation of the ATR inhibitor this compound (BAY-1895344 ... [pmc.ncbi.nlm.nih.gov]

- 2. Factors Influencing the Central Nervous System (CNS ... [sciencedirect.com]

- 3. Efficacy of ATR Kinase Inhibitor this compound Monotherapy ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound has Antitumor Activity in Preclinical Patient ... [pmc.ncbi.nlm.nih.gov]

- 5. The ATR Inhibitor this compound in Combination with Cisplatin in ... [pmc.ncbi.nlm.nih.gov]

Elimusertib molecular targets ATR serine/threonine kinase

Mechanism of Action & Signaling Pathways

ATR is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. Elimusertib potently and selectively inhibits ATR kinase activity, which is crucial for cancer cells with underlying DNA repair defects. The following diagram illustrates the key pathways involved.

Figure 1: ATR Signaling Pathway and this compound Mechanism. this compound inhibits ATR, blocking downstream checkpoint signaling and DNA repair, forcing damaged cells into apoptosis.

This mechanism is the basis for a synthetic lethality approach. Cancer cells with deficiencies in complementary DDR pathways (e.g., ATM loss, BRCA1/2 mutations, ARID1A mutations) become overly reliant on the ATR-CHK1 axis for survival. Inhibiting ATR in these vulnerable cells leads to catastrophic DNA damage and cell death, while normal cells remain relatively unaffected [2] [1] [3].

Key Experimental Data & Protocols

This compound's efficacy has been evaluated across various preclinical models, providing a robust evidence base for its development.

In Vitro Profiling Assays

The following table summarizes common experimental protocols used to characterize this compound's activity in cellular models.

| Assay Type | Key Protocol Details | Example Readout / Result |

|---|---|---|

| Cell Viability/Proliferation | CellTiter-Glo or crystal violet staining after 72-96 hour exposure to this compound [4]. | IC₅₀ of 9 nM in SU-DHL-8 lymphoma cells [4]. |

| Biomarker Inhibition (Immunofluorescence) | Cells treated with this compound & a DNA damaging agent (e.g., hydroxyurea). Fixed & stained with anti-phospho-H2AX (γH2AX) antibody after 30 mins [4]. | IC₅₀ of 36 nM for suppression of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [5] [4]. |

| Pathway Signaling (HTRF) | Evaluation of PI3K/AKT/mTOR signaling by measuring AKT phosphorylation at Ser473 via Homogeneous Time-Resolved Fluorescence after 30 min drug exposure [4]. | IC₅₀ of 35 nM in MCF7 cells [4]. |

In Vivo Efficacy & Pharmacokinetics

Preclinical in vivo studies are critical for validating therapeutic potential. Key methodologies and findings include:

- Xenograft Models: this compound demonstrated potent anti-tumor activity as a monotherapy in models of ovarian cancer, colorectal cancer, and ATM-mutated lymphomas [4]. It also showed synergistic activity when combined with DNA-damaging agents like carboplatin in platinum-resistant patient-derived xenograft (PDX) models [2] [4].

- Pharmacokinetic (PK) Protocols: A typical PK study in mice involves administering this compound via intravenous (IV) bolus (e.g., 4 mg/kg) or oral gavage (PO, 1-40 mg/kg), followed by serial blood and tissue collection over 24 hours. Analysis uses a sensitive LC-MS/MS method for quantitation [6].

- Key PK Findings: this compound exhibits dose-dependent bioavailability in mice, with extensive distribution to tissues like bone marrow, brain, and spinal cord [6]. Its elimination is absorption-rate limited, meaning the absorption process is slower than the elimination process [6].

Clinical Trial Insights & Combination Strategies

Clinical trials have explored this compound both as a monotherapy and in rational combinations, highlighting its potential and challenges.

- Monotherapy Activity: In a recent 2025 study of 21 PDX models with various DDR alterations, this compound monotherapy significantly prolonged event-free survival in 11 models. Activity was observed in models with ATM loss, BRCA1/2 alterations, and even in some with known PARP inhibitor resistance [2].

- Rational Combinations: Preclinical data strongly supports combining ATR inhibitors with other agents that induce replication stress or target parallel pathways [1]. Clinical trials are actively investigating combinations with:

- PARP Inhibitors (e.g., niraparib): To overcome both intrinsic and acquired PARP inhibitor resistance [2].

- DNA-damaging Chemotherapy (e.g., cisplatin, gemcitabine): To prevent repair of therapy-induced DNA damage [7] [1].

- Other Targeted Agents (e.g., PI3K inhibitors like copanlisib): To address compensatory pathway activation and enhance efficacy [2] [8].

- Clinical Toxicity Considerations: A phase Ib trial combining this compound with cisplatin encountered significant hematologic dose-limiting toxicities (e.g., neutropenia, thrombocytopenia), requiring substantial dose de-escalation. This highlights the narrow therapeutic window of this particular combination [7].

Conclusion for Researchers

This compound represents a clinically advanced, potent, and selective ATR inhibitor. Its development is grounded in a solid mechanistic rationale of synthetic lethality, targeting cancers with specific DDR deficiencies. While its clinical application, particularly in combination with platinum-based chemotherapy, is challenged by toxicity, ongoing research continues to explore its potential in biomarker-selected populations and with novel combination partners.

References

- 1. A medicinal chemistry perspective on ATR: Current status ... [sciencedirect.com]

- 2. Efficacy of ATR Kinase Inhibitor this compound Monotherapy or ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. This compound (BAY 1895344) | ATR Inhibitor | MedChemExpress [medchemexpress.com]

- 5. This compound is an Orally Available and Selective ATR Inhibitor - Network of Cancer Research [cancer-research-network.com]

- 6. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (this compound) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ATR Inhibitor this compound in Combination with Cisplatin in ... [pmc.ncbi.nlm.nih.gov]

- 8. Combination Therapy Approach to Overcome the ... [mdpi.com]

Mechanism of Action: Elimusertib's Synthetic Lethality

The following diagram illustrates the conceptual mechanism of synthetic lethality between elimusertib and ATM deficiency.

Synthetic lethality of ATR inhibition in ATM-deficient cells.

Preclinical & Clinical Efficacy Data

This compound has demonstrated promising antitumor activity across various preclinical models and early clinical trials, with efficacy extending to PARP inhibitor-resistant settings.

Preclinical Efficacy in PDX Models (2025 Study)

A key study tested this compound monotherapy in 21 patient-derived xenograft (PDX) models enriched for DDR alterations [1]. The results are summarized below:

| Response Metric | Result |

|---|---|

| Event-Free Survival (EFS-2) Prolongation | 11 of 21 models [1] |

| Partial Response (PR) | 4 models [1] |

| Stable Disease (SD) | 4 models [1] |

| Activity in PARPi-Resistant Models | EFS-2 prolonged in 3 of 5 models [1] |

| Activity with ATM Loss (IHC) | PR/SD in 2 of 5 models [1] |

This study also found that the antitumor activity of this compound was not limited to ATM alterations but was also observed in models with BRCA1/2 mutations. Furthermore, the combination of this compound with the PARP inhibitor niraparib showed enhanced activity in PARP-resistant models, suggesting a promising strategy to overcome resistance [1].

Activity in Pediatric Solid Tumors

This compound monotherapy demonstrated strong antitumor effects in PDX models of common pediatric solid tumors, with particularly pronounced effects in models of alveolar rhabdomyosarcoma and neuroblastoma [2]. The study reported that this compound showed stronger antitumor effects than some standard-of-care chemotherapies [2].

Early Clinical Trial Results

Consistent with preclinical findings, a Phase 1b clinical trial (NCT03188965) showed that this compound elicited durable responses in patients with advanced solid tumors harboring ATM alterations and BRCA1/2 defects [3].

- In patients with ATM loss treated with the 40 mg BID (3 days on/4 days off) schedule, the clinical benefit rate (CBR) was 44.1%, with 9% of patients achieving a partial response (PR) [3].

- A clinical benefit was also observed in other tumor types with DDR defects, including gynecologic cancers (38.6% CBR) and breast cancer (36.8% CBR) [3].

Key Experimental Protocols

For laboratory research, here are methodologies used in the cited studies to evaluate this compound's efficacy and mechanism of action.

In Vivo Efficacy Protocol (PDX Models)

This protocol is used to assess the antitumor activity of this compound in patient-derived xenograft models [1].

- Model Generation: Implant patient tumor tissue subcutaneously in immunodeficient mice (e.g., NOD/SCID gamma or athymic nu/nu mice) [1].

- Treatment Initiation: Randomize mice into treatment and control groups once tumor volume reaches 200-400 mm³. Ensure similar average tumor volume across groups at baseline [1].

- Dosing Regimen:

- Endpoint Assessment:

- Tumor Measurement: Calculate tumor volume (Vt) as: ( Vt (mm³) = \frac{(width)² \times length}{2} ) [1].

- Response Criteria:

- Partial Response (PR): ≥30% decrease in tumor volume from baseline.

- Stable Disease (SD): Neither PR nor progressive disease.

- Progressive Disease (PD): ≥20% increase in tumor volume [1].

- Event-Free Survival (EFS-2): Define as the time for the tumor volume to double from baseline [1].

In Vitro Mechanism Protocol (Cell-Based Assays)

This protocol outlines how to investigate the cellular mechanisms of this compound, as performed in the triple-negative breast cancer (TNBC) study [4].

- Cell Culture: Use appropriate cell lines (e.g., MDA-MB-231 for TNBC). Culture in recommended medium (e.g., DMEM) supplemented with 10% FBS [4].

- Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium for treatments. A typical concentration range for in vitro studies is 1-10 nM [4].

- Assays for Mechanism Elucidation:

- Cell Viability: Use assays like WST-1 or CellTiter-Glo after 24-96 hours of treatment [4].

- Apoptosis Analysis: Perform Annexin V staining and analyze with a flow cytometer or cell analyzer [4].

- Cell Cycle Analysis: Stain cells with a propidium iodide-based kit and analyze DNA content to determine cell cycle phase distribution (e.g., G0/G1 accumulation) [4].

- Western Blotting: Analyze protein expression and phosphorylation to confirm target engagement and mechanism. Key markers include:

- DNA Damage: γH2AX

- ATR Pathway Inhibition: Reduction in p-Chk1 (Ser345)

- Apoptosis Induction: Cleaved PARP, Cleaved Caspase-3 [4].

Future Directions and Considerations

- Refining Patient Selection: While ATM deficiency is a strong predictor, research continues to identify other biomarkers (e.g., ARID1A mutations, other DDR gene alterations) to better refine which patients will benefit most from ATR inhibition [1] [5].

- Overcoming Therapy Resistance: The combination of ATR inhibitors with other agents, such as PARP inhibitors, is a key strategy to overcome acquired resistance to targeted therapies like PARP inhibitors themselves [1] [5].

References

- 1. Efficacy of ATR Kinase Inhibitor this compound Monotherapy ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound has Antitumor Activity in Preclinical Patient ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Elicits Responses in Solid Tumors With ATM ... [onclive.com]

- 4. The suppression of ATR/Chk1 pathway by this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. A medicinal chemistry perspective on ATR: Current status ... [sciencedirect.com]

Comprehensive Technical Analysis: Elimusertib-Induced Replication Catastrophe in Cancer Therapy

Executive Summary

Elimusertib (BAY-1895344) represents a novel class of ATR inhibitors that exploit the DNA damage response pathway in cancer cells, demonstrating significant anti-tumor efficacy across multiple cancer models. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action, focusing specifically on its induction of replication catastrophe—a catastrophic failure of DNA replication that leads to cell death. Recent preclinical studies have established that this compound exerts potent anti-tumor effects particularly in breast cancers with high replication stress, where it delays S-phase progression, induces caspase-7-dependent apoptosis, and causes massive DNA damage through aberrant single-stranded DNA accumulation. The compound's ability to selectively target cancer cells with inherent genomic instability while sparing normal cells makes it a promising therapeutic candidate, either as monotherapy or in combination with other DNA-damaging agents. This report synthesizes current mechanistic understanding, experimental evidence, and methodological approaches for studying this compound's effects, providing researchers and drug development professionals with comprehensive technical insights into its therapeutic potential.

Drug Background and Scientific Rationale

This compound Properties and Development

This compound (BAY-1895344) is a potent, highly selective, and orally available small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway [1]. From a chemical perspective, this compound has a molecular weight of 375.18 g/mol and complies with Lipinski's rule of five (0 rules broken), suggesting favorable drug-like properties. Its biochemical potency is remarkable, with an IC50 of 7 nM against ATR kinase in biochemical assays [1]. The compound exhibits a characteristic kinase inhibitor profile with hydrogen bond acceptors (6), hydrogen bond donors (1), and a topological polar surface area of 84.75, contributing to its cellular permeability and oral bioavailability.

Scientific Rationale for ATR Targeting

The biological rationale for targeting ATR kinase stems from its central role in managing replication stress in cancer cells. Unlike normal cells, cancer cells experience elevated levels of endogenous replication stress due to oncogene activation, dysregulated cell cycle progression, and defective DNA repair mechanisms [2]. This increased replication stress creates a unique vulnerability—cancer cells become critically dependent on ATR-mediated checkpoint signaling to survive ongoing DNA damage during replication. ATR acts as a master regulator of the replication stress response, coordinating cell cycle checkpoints, replication fork stability, and DNA repair processes [3]. Inhibition of ATR disrupts these essential protective mechanisms, pushing already-stressed cancer cells beyond their survival threshold through replication catastrophe, while theoretically sparing normal cells with lower basal replication stress. This therapeutic strategy represents a promising approach for selectively targeting cancer cells with specific molecular vulnerabilities, including those with defects in alternative DDR pathways such as ATM loss or p53 mutations [4].

Molecular Mechanism of Replication Catastrophe

ATR Signaling Pathway in Normal DNA Damage Response

Under physiological conditions, the ATR kinase pathway serves as a critical protective mechanism against replication stress. During DNA replication, various stressors including replication-transcription collisions, oncogene activation, and DNA lesions can lead to replication fork stalling and the emergence of single-stranded DNA (ssDNA) regions [2]. These ssDNA regions are rapidly coated by replication protein A (RPA), which recruits the ATR-ATRIP complex through direct interaction with ATRIP [3] [2]. Subsequent recruitment of additional components including the 9-1-1 complex (Rad9-Rad1-Hus1) and TOPBP1 leads to full ATR activation [2]. Activated ATR then phosphorylates numerous downstream targets, most notably checkpoint kinase 1 (Chk1), which executes key functions including cell cycle checkpoint activation, inhibition of origin firing, and stabilization of replication forks [4] [2]. This coordinated response allows cells to manage replication stress, complete DNA synthesis, and maintain genomic integrity.

This compound-Induced Mechanistic Disruption

This compound disrupts the normal DNA damage response by competitively inhibiting ATR kinase activity in the ATP-binding pocket of its catalytic domain [1]. This inhibition prevents ATR from phosphorylating its downstream substrates, leading to a cascade of catastrophic events in cancer cells already experiencing high replication stress. The primary mechanistic consequences include:

- Dysregulated origin firing: Normally, ATR-Chk1 signaling suppresses late origin firing during replication stress to prevent exhaustion of replication machinery. This compound treatment causes unscheduled origin firing, depleting the nuclear pool of RPA and generating excessive ssDNA [2].

- Compromised replication fork stability: Without functional ATR signaling, stalled replication forks cannot be properly stabilized or restarted, leading to fork collapse and the generation of double-strand breaks [5].

- Cell cycle checkpoint override: ATR inhibition abrogates the intra-S and G2/M checkpoints, forcing cells with incompletely replicated or damaged DNA to proceed prematurely into mitosis [2].

- Accumulation of catastrophic DNA damage: The combined effects result in a massive accumulation of DNA damage that exceeds cellular repair capacity, ultimately triggering replication catastrophe [5].

Pathway to Replication Catastrophe

The transition from replication stress to replication catastrophe under this compound treatment involves a precise sequence of molecular events. Initially, cancer cells with high basal replication stress experience further ssDNA accumulation due to unscheduled origin firing and fork stalling [5] [2]. The RPA pool becomes depleted, leaving ssDNA unprotected and vulnerable to nucleolytic degradation. Subsequently, collapsed replication forks are converted into double-strand breaks, which are highly cytotoxic DNA lesions [5]. The failure of cell cycle checkpoints allows cells with these severe lesions to progress through the cell cycle, leading to mitotic catastrophe characterized by premature chromatin condensation and inappropriate mitotic entry [2]. Finally, the massive DNA damage triggers caspase-7-dependent apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased Annexin V staining and sub-G1 population in cell cycle analysis [5] [4].

Table 1: Key Molecular Events in this compound-Induced Replication Catastrophe

| Molecular Event | Consequence | Experimental Evidence |

|---|---|---|

| ATR kinase inhibition | Disruption of DNA damage signaling | Biochemical IC50 = 7 nM [1] |

| ssDNA accumulation | Replication fork instability | Comet assay detection [5] |

| Chk1 phosphorylation suppression | Cell cycle checkpoint failure | Western blot analysis [4] |

| Unscheduled origin firing | Depletion of RPA and nucleotide pools | BrdU assay [5] |

| Caspase-7 activation | Apoptotic cell death | Annexin V assay, sub-G1 population [5] |

The diagram above illustrates the mechanistic pathway through which this compound induces replication catastrophe, contrasting it with the normal protective ATR pathway. The red nodes highlight key points of pathway disruption, while the green nodes represent the normal DNA damage response.

Experimental Evidence and Efficacy Data

In Vitro Anti-Tumor Activity

Comprehensive in vitro studies have demonstrated this compound's potent anti-proliferative effects across various cancer models. In breast cancer cell lines, this compound treatment resulted in dose-dependent and time-dependent cytotoxicity, with particularly pronounced effects in triple-negative breast cancer (TNBC) models [5] [4]. The MDA-MB-231 TNBC cell line showed significant reduction in cell viability, with proliferation decreasing to 70.8 ± 0.2% at 6 nM and 62.2 ± 2.5% at 8 nM after 72 hours of treatment [4]. Beyond direct cytotoxicity, this compound effectively suppressed colony formation capacity in sensitive cell lines, indicating durable anti-proliferative effects that persist beyond drug exposure [5].

The compound's efficacy is closely linked to cancer cell replication stress levels. Cells with high basal replication stress, often due to oncogene activation or cell cycle dysregulation, demonstrate heightened sensitivity to this compound [5] [2]. Mechanistic studies revealed that sensitive cells exhibit delayed S-phase progression and accumulation in G0/G1 phase, followed by significant increase in the sub-G1 population indicative of apoptotic cell death [5] [4]. This specific vulnerability of high-replication stress cancer cells provides a therapeutic window that can be exploited for selective tumor targeting.

In Vivo Efficacy and Translational Relevance

The translational potential of this compound has been validated through multiple in vivo models, including cell line-derived xenografts and patient-derived xenograft (PDX) models [5]. In these sophisticated preclinical models, this compound monotherapy demonstrated significant tumor growth inhibition across various cancer types, confirming the therapeutic relevance of ATR inhibition [5] [6]. The anti-tumor effects observed in vivo correlated with the replication stress levels of the original tumors, supporting the concept that replication stress serves as a key predictive biomarker for this compound response [5].

Notably, this compound has shown promising activity in lymphoma models, where its potent antitumor effects were associated with high expression of genes involved in DNA damage response and cell cycle regulation [6]. Additionally, studies have revealed synergistic effects when this compound is combined with other anticancer agents, particularly PI3K inhibitors like copanlisib in lymphoma models, opening avenues for rational combination therapies [6]. These in vivo findings provide strong justification for clinical development of this compound both as monotherapy and in combination regimens.

Table 2: this compound Efficacy Across Experimental Cancer Models

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 cells | 50.8% viability at 6 nM, 42.2% at 8 nM (96h) | [4] |

| Breast Cancer | Xenograft models | Significant tumor growth inhibition | [5] |

| Breast Cancer | Patient-derived xenografts | Anti-tumor effects in high replication stress models | [5] |

| Lymphoma | Various models | Potent antitumor activity, synergy with PI3K inhibitors | [6] |

| Triple-Negative Breast Cancer | MDA-MB-231 cells | G0/G1 accumulation, caspase-3 activation | [4] |

Biomarkers of Response and Resistance

Identification of predictive biomarkers is crucial for optimal patient selection for this compound therapy. Current evidence points to several potential biomarkers that may predict sensitivity to ATR inhibition:

- High replication stress signatures: Tumors with elevated replication stress due to oncogene activation (e.g., Myc, Cyclin E) or DNA repair defects show enhanced sensitivity to this compound [5] [2].

- ATM deficiency: Loss of ATM function creates synthetic lethality with ATR inhibition, as these cancer cells lack complementary DNA repair pathways [3].

- p53 mutations: TNBC cells with p53 mutations demonstrate increased sensitivity to this compound, likely due to compounded cell cycle checkpoint defects [4].

- CCNE1 amplification: Cyclin E1 amplification generates replication stress and dependency on ATR function [3].

- APOBEC3 expression: Elevated expression of APOBEC3 cytidine deaminases is associated with increased replication stress and ATRi sensitivity [3].

Conversely, mechanisms of potential resistance include upregulation of alternative DNA repair pathways, restoration of cell cycle checkpoints through compensatory signaling, and drug efflux mechanisms. Understanding these resistance mechanisms is essential for developing strategies to overcome treatment limitations.

Research Methodologies and Experimental Protocols

Core Assays for Evaluating this compound Activity

Comprehensive methodological approaches are required to fully characterize this compound's mechanism of action and anti-tumor effects. The following core assays provide robust technical frameworks for investigating ATR inhibition and replication catastrophe:

Cell Viability and Proliferation Assays: The MTT assay or Water-Soluble Tetrazolium (WST-1) assay is employed to quantify cytotoxicity and anti-proliferative effects [5] [4]. Typically, cells are seeded at density of 2×10⁴ cells/well and treated with this compound across a concentration range (1-10 nM) for 24-96 hours. Following treatment, WST-1 reagent is added and absorbance measured at 450 nm using a microplate reader [4]. This approach allows for determination of IC₅₀ values and time-dependent response characterization.

Clonogenic Survival Assay: This assay evaluates long-term reproductive cell death following drug treatment [5]. Cells are treated with this compound for specified durations, then reseeded at low density and allowed to form colonies for 7-14 days. Colonies are fixed, stained, and counted to determine surviving fractions. This assay specifically detects replication catastrophe-induced cell death that may not be immediately apparent in short-term viability assays.

Cell Cycle Analysis: Flow cytometry-based cell cycle analysis is crucial for evaluating this compound's effects on cell cycle progression [5] [4]. Following treatment, cells are stained with propidium iodide using the Muse Cell Cycle Kit and analyzed using a Muse Cell Analyzer or similar instrumentation [4]. This methodology detects accumulation in specific cell cycle phases (particularly S-phase delays) and the emergence of sub-G1 population indicating apoptotic DNA fragmentation.

Mechanistic and Molecular Analyses

Deeper mechanistic investigations require specialized methodologies to elucidate the molecular events underlying replication catastrophe:

DNA Damage Analysis: The alkaline and neutral comet assays are employed to quantify single-stranded and double-stranded DNA breaks, respectively [5]. In this technique, single cells are suspended in low-melting-point agarose on microscope slides, lysed, and subjected to electrophoresis under either alkaline (for SSBs) or neutral (for DSBs) conditions. DNA is stained with fluorescent dye and visualized by fluorescence microscopy. The extent of DNA migration (comet tail) correlates with DNA damage levels.

Apoptosis Detection: Annexin V/propidium iodide (PI) staining followed by flow cytometry quantitatively assesses apoptotic cell death [5] [4]. Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

DNA Replication Dynamics: The BrdU assay measures DNA synthesis and S-phase progression [5]. Cells are pulsed with bromodeoxyuridine (BrdU), which incorporates into newly synthesized DNA. BrdU incorporation is detected using specific antibodies, allowing quantification of replicating cells and analysis of replication fork progression. This assay is particularly valuable for detecting this compound-induced S-phase delays and replication stress.

Western Blot Analysis: Immunoblotting validates target engagement and downstream molecular effects [4]. Following this compound treatment, proteins are extracted using RIPA buffer, separated by SDS-PAGE, transferred to membranes, and probed with antibodies against key targets including ATR, p-Chk1 (Ser345), γH2AX, PARP, cleaved caspase-3/7, and other DNA damage and cell cycle regulators [4]. GAPDH or similar housekeeping proteins serve as loading controls.

Table 3: Key Experimental Protocols for Studying this compound Mechanisms

| Methodology | Key Parameters | Applications in this compound Research |

|---|---|---|

| WST-1/MTT assay | 2×10⁴ cells/well, 1-10 nM this compound, 24-96h | Cytotoxicity and anti-proliferative effects [4] |

| Annexin V/PI assay | 1-5×10⁵ cells, 6-8 nM this compound, 72-96h | Apoptosis quantification [5] [4] |

| Comet assay | Alkaline (SSBs) vs. neutral (DSBs) conditions | DNA damage quantification [5] |

| BrdU assay | BrdU pulse, anti-BrdU antibody detection | S-phase progression and replication stress [5] |

| Western blot | Antibodies: p-Chk1, γH2AX, PARP, caspases | ATR pathway inhibition and DNA damage response [4] |

Therapeutic Implications and Future Directions

Monotherapy Applications

This compound monotherapy demonstrates particular promise for malignancies characterized by high replication stress and specific DNA repair deficiencies [5] [2]. The synthetic lethality between ATR inhibition and ATM deficiency represents a precision medicine approach for tumors with ATM loss or mutations [3]. Similarly, tumors with CCNE1 amplification or p53 mutations show enhanced sensitivity to this compound monotherapy due to their increased dependency on ATR-mediated replication stress management [3] [4]. The ongoing clinical trials will further define the optimal monotherapy applications and validate potential biomarkers for patient selection.

Rational Combination Strategies

The synergistic potential of this compound with other anticancer modalities represents a particularly promising area of therapeutic development. Several rational combination strategies have emerged from preclinical studies:

Combination with DNA-damaging agents: this compound potentiates the efficacy of DNA-damaging chemotherapy (e.g., platinum agents, topoisomerase inhibitors) and radiation therapy by preventing repair of therapy-induced DNA damage [3] [6]. This approach is especially relevant for tumors with intrinsic resistance to genotoxic therapies.

Combination with PARP inhibitors: Simultaneous targeting of complementary DNA repair pathways through PARP inhibition creates synthetic lethality in homologous recombination-deficient tumors and can overcome resistance to PARP inhibitors [3].

Combination with immunotherapy: Emerging evidence suggests that ATR inhibition may enhance response to immune checkpoint inhibitors by increasing tumor mutational burden and promoting inflammatory tumor microenvironments [3] [2].

Combination with targeted agents: Synergy with PI3K inhibitors (e.g., copanlisib) has been demonstrated in lymphoma models, indicating potential for rational targeted therapy combinations [6].

Clinical Translation and Development Challenges

The translational path for this compound faces several challenges that require careful consideration. Biomarker validation remains crucial for identifying patient populations most likely to benefit from treatment [3] [2]. The development of robust diagnostic assays for replication stress levels, ATM status, and other predictive biomarkers will be essential for precision medicine applications. Additionally, managing combination therapy toxicities represents a significant challenge, as ATR inhibition may exacerbate side effects of DNA-damaging agents. Strategic scheduling of combination regimens and the development of predictive toxicity biomarkers will be important for maximizing therapeutic index. Finally, understanding and overcoming resistance mechanisms through rational drug sequencing or additional combination approaches will be necessary for long-term clinical success.

Conclusion

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synergistic Antitumor Effects Exploited ... [pmc.ncbi.nlm.nih.gov]

- 4. The suppression of ATR/Chk1 pathway by this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel ATR Inhibitor, Induces Anti-Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel ATR Inhibitor, Induces Anti-Tumor ... [semanticscholar.org]

Core Mechanism of S-phase Delay and Replication Catastrophe

Elimusertib (BAY-1895344) is a potent and selective small-molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a master regulator that coordinates the cellular response to DNA damage and replication stress. By inhibiting ATR, this compound disrupts the normal DNA damage repair process, leading to the accumulation of DNA damage during replication and ultimately causing replication catastrophe, a lethal form of DNA damage [2].

The diagram below illustrates the key mechanistic pathway through which this compound induces replication catastrophe.

Mechanism of this compound-induced replication catastrophe.

This mechanism is particularly effective in cancer cells with high levels of inherent replication stress, such as those with deficiencies in the ATM/p53 pathway [3]. These cells rely heavily on the ATR/Chk1 pathway for survival, making them uniquely sensitive to ATR inhibition.

Key Experimental Evidence and Quantitative Data

The proposed mechanism is supported by robust in vitro and in vivo data. The table below summarizes key quantitative findings from preclinical studies.

| Experimental Model | Key Findings | Significance/Outcome |

|---|

| MDA-MB-231 (TNBC) *in vitro* [3] | • Dose/time-dependent cytotoxicity. • G0/G1 phase accumulation. • Activation of Caspase-3/9 & PARP cleavage. • Suppression of p-Chk1. | Confirms induction of apoptotic death & suppression of ATR/Chk1 pathway. | | MDA-MB-453 & MDA-MB-231 *in vitro* [2] | • Delayed S-phase progression. • Increased ssDNA. • Caspase-7-dependent apoptosis. | Directly links S-phase delay to ssDNA accumulation & replication catastrophe. | | Patient-Derived Xenograft (PDX) Models [4] | • 11 of 21 models showed significant delay in tumor doubling time. • Activity observed in models with ATM loss, BRCA1/2 mutations, and PARPi resistance. | Demonstrates broad in vivo efficacy in tumors with DDR deficiencies. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

Cell-based Viability and Apoptosis Assays

Cell Viability (WST-1 / MTT Assay)

- Procedure: Seed cells (e.g., 2x10⁴ cells/well for MDA-MB-231) and treat with a dose range of this compound (e.g., 1-10 nM) for 24-96 hours. Add WST-1 or MTT reagent and measure absorbance at 450 nm or 570 nm, respectively [3].

- Analysis: Calculate cell viability as a percentage of the untreated control to generate dose-response and time-course curves.

Apoptosis Detection (Annexin V Assay)

- Procedure: Seed cells at a higher density (1-5x10⁵), treat with this compound (e.g., 6 and 8 nM for 72-96 h). Harvest cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide) [3].

- Analysis: Analyze stained cells using a flow cytometer or Muse Cell Analyzer. Early apoptotic cells are Annexin V positive, while late apoptotic/necrotic cells are positive for both dyes.

Analysis of Cell Cycle and DNA Damage

Cell Cycle Analysis by Flow Cytometry

- Procedure: After treatment, fix cells in ethanol, then treat with RNase and stain DNA with Propidium Iodide (PI) [2] [3].

- Analysis: Analyze PI fluorescence using a flow cytometer. An increase in the sub-G1 peak indicates apoptotic cells with fragmented DNA. S-phase delay can be assessed by changes in the BrdU incorporation profile [2].

DNA Damage Measurement (Comet Assay)

- Alkaline Comet Assay: Detects primarily single-stranded DNA (ssDNA) breaks. Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis under high pH conditions. DNA is stained and visualized by fluorescence microscopy [2].

- Neutral Comet Assay: Detects double-stranded DNA (dsDNA) breaks. Electrophoresis is performed under neutral pH conditions [2].